Pharmacokinetic Superiority: Half-Life and Time to Steady-State vs. Mavacamten
Aficamten was rationally designed with a predicted human half-life (t1/2) of 69 hours, enabling it to reach steady-state plasma concentrations within two weeks of once-daily dosing. This is a significant reduction compared to mavacamten, which exhibits a t1/2 of approximately 16-23 days (384-552 hours) and requires 8-12 weeks to reach steady-state [1]. The faster pharmacokinetic profile of aficamten allows for more rapid and precise dose titration in both clinical and preclinical research settings [2].
| Evidence Dimension | Human Half-Life (t1/2) and Time to Steady-State |
|---|---|
| Target Compound Data | Predicted human half-life: 69 hours; Reaches steady-state within 2 weeks |
| Comparator Or Baseline | Mavacamten: Half-life 16-23 days (384-552 hours); Reaches steady-state in 8-12 weeks |
| Quantified Difference | Aficamten half-life is approximately 5-8 times shorter, and it achieves steady-state at least 6 weeks faster |
| Conditions | Human clinical pharmacokinetic analysis and Phase 1 trial data |
Why This Matters
For procurement in research and drug development, aficamten's shorter half-life and faster steady-state significantly reduce study duration, lower costs for long-term dosing studies, and enable more agile dose optimization protocols.
- [1] Sukhun, R., et al. (2024). In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor. Xenobiotica, 54(9), 686-700. doi: 10.1080/00498254.2024.2389407 View Source
- [2] Morgan, B.P., et al. (2021). Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. J Med Chem, 64(19), 14142-14152. doi: 10.1021/acs.jmedchem.1c01290 View Source
